BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Synthesis of
tert-Butyl (mesitylsulfonyl)oxycarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

tert-Butyl
Compound Name: _
(mesitylsulfonyl)oxycarbamate

Cat. No.: B1269521

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate, a versatile reagent in organic synthesis. The document
details established experimental protocols, presents key quantitative data in a comparative
format, and includes visualizations of the synthetic pathway and its application in a key
reaction.

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-
(mesitylsulfonyl)hydroxylamine, is a valuable reagent primarily utilized in the enantioselective
aziridination of a,3-unsaturated aldehydes. Its structure combines a bulky mesitylsulfonyl group
with a Boc-protected hydroxylamine, rendering it an effective electrophilic aminating agent. This
guide will focus on its synthesis from 2-mesitylenesulfonyl chloride and tert-butyl
hydroxycarbamate.

Synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate

The synthesis of tert-Butyl (mesitylsulfonyl)oxycarbamate is typically achieved through the
reaction of 2-mesitylenesulfonyl chloride with tert-butyl N-hydroxycarbamate in the presence of
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a base. The reaction is generally performed at low temperatures to ensure stability and

selectivity.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:
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Caption: Synthetic route to tert-Butyl (mesitylsulfonyl)oxycarbamate.

Experimental Protocols

Two detailed experimental protocols for the synthesis are provided below. These protocols offer
slight variations in reaction conditions, which are summarized in the subsequent data
presentation table.

Protocol 1: Synthesis in Diethyl Ether

This protocol describes the synthesis using diethyl ether as the solvent at 0°C.

Materials:

2-Mesitylenesulfonyl chloride (2.00 g, 9.17 mmol)

e N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate) (1.47 g, 11.0 mmol)

e Triethylamine (TEA) (1.3 mL)

o Diethyl ether (18 mL)

o Ethyl acetate (EtOAC)

e Hexane

Procedure:

A flame-dried and argon-purged round-bottom flask is charged with 2-mesitylenesulfonyl
chloride (2.00 g, 9.17 mmol) and dissolved in diethyl ether (18 mL).

N-Boc-hydroxylamine (1.47 g, 11.0 mmol) is added to the solution.

The flask is cooled to 0°C in an ice bath.

Triethylamine (1.3 mL) is added dropwise to the cooled solution.
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The reaction mixture is stirred at 0°C for 2 hours. Reaction progress is monitored by Thin
Layer Chromatography (TLC).

Upon completion, the precipitated triethylammonium chloride (TEA-CI) is removed by
filtration and washed with diethyl ether.

The filtrate is concentrated under reduced pressure (in vacuo).

The crude product is purified by flash chromatography using a 25/75 ethyl acetate/hexane
gradient to yield the final product as a white solid (2.16 g, quantitative yield).[1]

Protocol 2: Synthesis in Ethyl Acetate

This protocol utilizes ethyl acetate as the solvent at a slightly lower temperature of -10°C.

Materials:

2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol)
tert-butyl hydroxycarbamate (3.04 g, 22.4 mmol)
Triethylamine (3.8 mL, 27.0 mmol)

Ethyl acetate (EtOAc) (110.0 mL)

Water

Procedure:

To a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (5.0 g, 22.4 mmol) and tert-butyl
hydroxycarbamate (3.04 g, 22.4 mmol) in ethyl acetate (110.0 mL), add triethylamine (3.8
mL, 27.0 mmol).

The reaction mixture is cooled to -10°C.
The mixture is stirred at this temperature for 2 hours.

The organic phase is washed with water (20 mL).
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o Further workup and purification steps (not detailed in the source) would be required to isolate
the final product.

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols
for easy comparison.

Parameter Protocol 1 Protocol 2

2,4,6-trimethylbenzene-1-

Starting Material 1 2-Mesitylenesulfonyl chloride i
sulfonyl chloride
Starting Material 2 N-Boc-hydroxylamine tert-butyl hydroxycarbamate
Base Triethylamine (TEA) Triethylamine
Solvent Diethyl ether Ethyl acetate (EtOAC)
Temperature 0°C -10°C
Reaction Time 2 hours 2 hours
Yield Quantitative (2.16 g)[1] Not specified
o Flash chromatography (25/75
Purification Aqueous wash
EtOAc/hexane)[1]

Characterization Data

The synthesized tert-Butyl (mesitylsulfonyl)oxycarbamate is a white to off-white solid. Key
characterization data is presented below.
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Property Value

Molecular Formula C14H21NOsS

Molecular Weight 315.39 g/mol

Melting Point 104-105.5 °CJ[1]

Appearance White to Off-White Solid[1]

Solubility DMSO (Slightly), Methanol (Slightly)[1]

Hygroscopic, store in refrigerator under inert
Storage
atmosphere[1]

Spectroscopic Data:

13C NMR: Data is available on PubChem.

e Mass Spectrometry: Data is available on PubChem.

e 1H NMR: While a spectrum for the final product is not readily available, the expected signals
would include those for the tert-butyl group (singlet, ~1.5 ppm), the methyl groups on the
mesitylene ring (singlets, ~2.3 and ~2.6 ppm), the aromatic protons of the mesitylene ring
(singlet, ~7.0 ppm), and an NH proton.

» IR Spectroscopy: Expected characteristic peaks would include N-H stretching, C=0
stretching of the carbamate, and S=0 stretching of the sulfonyl group.

Application in Enantioselective Aziridination

As mentioned, a primary application of tert-Butyl (mesitylsulfonyl)oxycarbamate is in the
enantioselective aziridination of a,-unsaturated aldehydes. This reaction typically employs a
chiral amine catalyst, such as a prolinol derivative, to induce stereoselectivity.

Proposed Reaction Workflow

The following diagram illustrates the logical workflow of the organocatalyzed enantioselective
aziridination of an enal using tert-Butyl (mesitylsulfonyl)oxycarbamate.
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Caption: Workflow for enantioselective aziridination.
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This process involves the formation of a chiral enamine intermediate from the a,3-unsaturated
aldehyde and the catalyst. This enamine then undergoes a Michael addition to the tert-Butyl
(mesitylsulfonyl)oxycarbamate. Subsequent intramolecular cyclization affords the desired
chiral N-Boc protected aziridine, with regeneration of the catalyst. This reaction is highly
valuable for the synthesis of enantiomerically enriched nitrogen-containing compounds, which
are important building blocks in pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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